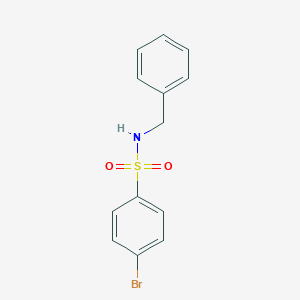

N-Benzyl-4-bromobenzenesulfonamide

Description

Significance of Sulfonamide Derivatives in Chemical Research

Sulfonamides, characterized by the -SO₂NH- functional group, are a cornerstone in both medicinal chemistry and organic synthesis. ijpsr.com Historically, they were the first class of drugs to be systematically used as preventive and chemotherapeutic agents against various bacterial infections. ijpsr.com Their mechanism of action often involves the inhibition of crucial enzymes in microorganisms. ijpsr.com

Beyond their well-established antibacterial properties, sulfonamide derivatives exhibit a remarkably broad spectrum of biological activities, including:

Antiviral ajchem-b.comresearchgate.net

Anticancer ajchem-b.comresearchgate.netfrontiersrj.com

Anti-inflammatory frontiersrj.comnih.gov

Antidiabetic ajchem-b.comresearchgate.net

Diuretic frontiersrj.com

This wide range of activities has made the sulfonamide scaffold a privileged structure in drug discovery and development. nih.govnih.gov Researchers continuously explore new derivatives to address challenges such as drug resistance and to develop therapies for a multitude of diseases, including malaria, various cancers, and viral infections. nih.govrsc.org The versatility of the sulfonamide group allows for the synthesis of diverse molecular architectures with tailored biological functions. nih.gov

Overview of Benzyl (B1604629) and Bromoaryl Sulfonamide Scaffolds

Benzyl Sulfonamides: The N-benzyl group is a common feature in many biologically active compounds. nsf.gov Its presence can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. The benzyl moiety can also engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets like enzymes and receptors. rsc.org The development of synthetic methods for N-benzylsulfonamides, including one-pot procedures, has facilitated the creation of libraries of these compounds for biological screening.

Bromoaryl Sulfonamides: The bromoaryl component, specifically the 4-bromobenzenesulfonyl group, is significant for several reasons. The bromine atom is a halogen that can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. Furthermore, the bromine atom serves as a versatile synthetic handle. It can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile diversification of the lead compound. mdpi.com The 4-bromobenzenesulfonamide (B1198654) moiety itself is a known building block in the synthesis of various biologically active molecules. nih.gov

Scope and Research Focus on N-Benzyl-4-bromobenzenesulfonamide

Research on this compound primarily revolves around its utility as a synthetic intermediate. The compound itself has been characterized, and its synthesis is well-documented. google.comchemicalbook.com A common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine (B48309). ontosight.ai

The primary focus of research is on leveraging the reactivity of the N-H bond of the sulfonamide and the bromine atom on the aromatic ring to create a diverse range of derivatives. For instance, the nitrogen atom can be further substituted, as seen in the synthesis of N-(5-Chloro-2-methoxyphenyl)-N-benzyl-4-bromobenzenesulfonamide. jcsp.org.pk

The bromine atom provides a site for introducing complexity. For example, it can be a key site for creating more elaborate structures with potential applications in areas like antifungal agents or other therapeutic areas. mdpi.com The crystal structure of related compounds reveals how the sulfonamide and bromoaryl groups can participate in hydrogen bonding and other intermolecular interactions, which is crucial for understanding their solid-state properties and potential interactions with biological macromolecules. researchgate.net

In essence, this compound serves as a molecular scaffold, providing a reliable foundation for the construction of novel compounds with potentially valuable biological activities.

Chemical Properties and Synthesis

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₂BrNO₂S | ontosight.ai |

| IUPAC Name | This compound | chemicalbook.com |

| CAS Number | 3609-87-8 | chemicalbook.com |

A typical synthesis of this compound involves the reaction of ethyl-4-bromobenzenesulfonate with benzylamine in toluene (B28343) at an elevated temperature. The product precipitates from the reaction mixture upon cooling and can be isolated by filtration. google.com

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFYMIDQZWIKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341249 | |

| Record name | N-Benzyl-4-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3609-87-8 | |

| Record name | N-Benzyl-4-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms in N Benzyl 4 Bromobenzenesulfonamide Synthesis

Mechanistic Investigations of Catalytic N-Alkylation Pathways

Catalytic N-alkylation, particularly through borrowing hydrogen or hydrogen autotransfer processes, represents an atom-economical and environmentally benign method for synthesizing N-benzyl-4-bromobenzenesulfonamide. cardiff.ac.ukacs.orgnih.gov This approach utilizes alcohols as alkylating agents, with water being the only byproduct. cardiff.ac.ukacs.org The mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide, followed by the reduction of the resulting intermediate by the "borrowed" hydrogen. acs.orgnih.gov

Characterization of Key Intermediates (e.g., N-Sulfonyl Imines)

A central feature of the catalytic N-alkylation of sulfonamides with alcohols is the in-situ formation of an N-sulfonyl imine intermediate. nih.govacs.org This intermediate arises from the condensation of the sulfonamide with the aldehyde generated from the initial dehydrogenation of the alcohol. acs.orgacs.org The presence of N-sulfonyl imines as plausible reaction intermediates has been supported by control experiments. For instance, reacting a pre-formed N-sulfonyl imine under standard reaction conditions yielded the corresponding N-alkylated sulfonamide in high yield, confirming its role in the catalytic cycle. acs.orgacs.org The formation of these imines is a critical step, as they are subsequently reduced by a metal hydride species to afford the final product. acs.org The stability and reactivity of these imines can be influenced by substituents on both the aldehyde and the sulfonamide. beilstein-journals.org

Role of Catalyst Cycles and Oxidation States (e.g., Fe(II)/Fe(0))

The catalytic cycle in the N-alkylation of sulfonamides is a multi-step process involving changes in the oxidation state of the metal catalyst. ionike.comresearchgate.net Iron-based catalysts, for example, have been shown to be effective for this transformation. ionike.comresearchgate.net X-ray photoelectron spectroscopy (XPS) analysis of an FeCl2/K2CO3 system used for the N-alkylation of sulfonamides with benzylic alcohols suggested a catalytic cycle involving Fe(II) and Fe(0) species. ionike.comresearchgate.net The proposed mechanism initiates with the reduction of Fe(II) to Fe(0), which then facilitates the dehydrogenation of the alcohol. The resulting iron hydride species is then involved in the reduction of the N-sulfonyl imine intermediate, regenerating the Fe(0) catalyst. ionike.com While both Fe(II) and Fe(III) can promote the reaction, Fe(II) is considered more active due to the operative cycle between Fe(II) and Fe(0). ionike.com In contrast, some iron-catalyzed reactions may proceed without a change in the iron oxidation state, instead operating through a biomimetic fashion involving high-valent iron species for hydrogen abstraction. acs.org

Reversibility of Alcohol Dehydrogenation in Borrowing Hydrogen Processes

The initial step in borrowing hydrogen catalysis, the dehydrogenation of the alcohol to an aldehyde or ketone, has been shown to be a reversible process. acs.orgacs.orgresearchgate.net Mechanistic experiments involving the reaction of equimolar amounts of an alcohol and an aldehyde under standard catalytic conditions resulted in a mixture of both alcohols and aldehydes, providing clear evidence for the reversibility of this step. acs.orgacs.org This reversibility is a key feature of the borrowing hydrogen mechanism, allowing the catalyst to act as a hydrogen shuttle between the alcohol and the intermediate formed after condensation with the nucleophile. ionike.comresearchgate.net

Mechanisms of Oxidative Transformations Involving N-Bromobenzenesulfonamide Species

N-bromobenzenesulfonamides, such as bromamine-B (BAB), are versatile oxidizing agents capable of reacting with a wide range of organic substrates. ias.ac.inijirset.comiosrjournals.org These reagents can act as sources of halonium cations, hypohalite species, and N-anions, making their chemistry diverse and dependent on the reaction conditions, particularly the pH. ias.ac.iniosrjournals.org In acidic solutions, the conjugate acid of BAB, PhSO2NHBr, is often the primary reactive species. iosrjournals.org The oxidation potential of these N-haloamines is pH-dependent, generally decreasing as the pH increases. iosrjournals.orgiosrjournals.org

Kinetic studies on the oxidation of various organic compounds by BAB have revealed that the reaction order can vary. For instance, the oxidation of acidic amino acids by BAB shows a first-order dependence on both the oxidant and the amino acid, and an inverse first-order dependence on the hydrogen ion concentration at lower acidities. ias.ac.in This suggests the involvement of the deprotonated form of the substrate in the rate-determining step. The addition of the reaction product, benzenesulfonamide (B165840), typically has no effect on the reaction rate, indicating it is not involved in any pre-equilibrium steps. ias.ac.in

Fundamentals of Nucleophilic Substitution at the Sulfonamide Nitrogen

The sulfonamide group (R-SO2-NH-R') is a key functional group in many pharmaceuticals and agrochemicals. researchgate.net The nitrogen atom of a sulfonamide can act as a nucleophile, participating in substitution reactions. The formation of N-alkylated sulfonamides often proceeds via nucleophilic attack of the sulfonamide nitrogen on an electrophilic carbon. researchgate.net

The reactivity of the sulfonamide nitrogen is influenced by the electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen's lone pair, making it less basic and nucleophilic compared to a free amine. youtube.com However, under appropriate conditions, such as in the presence of a base to deprotonate the nitrogen, the resulting sulfonamide anion becomes a more potent nucleophile.

Carbocation Mechanisms in N-Alkylation Reactions

The synthesis of this compound through N-alkylation reactions can proceed via a carbocation mechanism, particularly under acidic conditions or when using specific catalytic systems. This pathway is highly dependent on the structure of the alkylating agent and the reaction conditions employed. The formation of a carbocation intermediate is a key step that dictates the reaction's progress and outcome.

In the context of synthesizing this compound, the N-alkylation of 4-bromobenzenesulfonamide (B1198654) with a benzylating agent, such as benzyl (B1604629) alcohol, can be facilitated by an acid catalyst. The mechanism involves the protonation of the hydroxyl group of the benzyl alcohol by the acid, followed by the elimination of a water molecule to form a relatively stable benzyl carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring.

The sulfonamide nitrogen of 4-bromobenzenesulfonamide, acting as a nucleophile, then attacks the electrophilic carbocation. The subsequent deprotonation of the nitrogen atom yields the final product, this compound. The stability of the benzylic carbocation is a crucial factor that favors this SN1-type mechanism. thieme-connect.com

Recent research has explored various catalytic systems that promote the N-alkylation of sulfonamides with alcohols through a carbocation pathway. These methods are often considered attractive as they utilize readily available alcohols and generate water as the primary byproduct. ionike.comresearchgate.net For instance, Lewis acids such as iron(III) chloride (FeCl₃) have been shown to effectively catalyze the N-alkylation of sulfonamides with secondary benzylic alcohols via a carbocation mechanism. ionike.comresearchgate.net

Furthermore, innovative approaches employing visible-light-mediated photoredox catalysis have been developed for the N-alkylation of sulfonamides. nih.gov This method involves the generation of carbocation intermediates from aliphatic carboxylic acids through a radical-polar crossover mechanism, which then react with sulfonamides. nih.gov

The existence of a carbocation mechanism in the N-alkylation of sulfonamides has been supported by both stereochemical and kinetic studies. For example, the Lewis acid-catalyzed alkylation of a nucleophile with an optically active N-benzylic sulfonamide has been observed to yield a nearly racemic product, which is indicative of the formation of an achiral carbocation intermediate. thieme-connect.com

The table below summarizes various catalytic systems that can be employed for the N-alkylation of sulfonamides with benzyl alcohol, some of which proceed via a carbocation or a related intermediate.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ir-NHC-Phosphine | Cs₂CO₃ | Toluene (B28343) | 120 | 93 | |

| FeCl₂ | K₂CO₃ | - | 135 | >90 | |

| Mn(I) PNP Pincer | K₂CO₃ | Xylenes (B1142099) | 150 | 93 |

It is important to note that while some catalytic cycles, particularly those involving transition metals, may proceed through an N-sulfonylimine intermediate, the initial step of alcohol activation can lead to a species with significant carbocationic character. The choice of catalyst and reaction conditions can therefore tune the precise mechanistic pathway.

Computational and Theoretical Chemistry in the Study of N Benzyl 4 Bromobenzenesulfonamide

Quantum Chemical Characterization of Molecular and Electronic Structure

At the heart of understanding a molecule's behavior is the characterization of its molecular and electronic structure. Quantum chemical calculations provide a lens through which we can visualize and analyze the three-dimensional arrangement of atoms and the distribution of electrons.

The theoretical investigation of N-Benzyl-4-bromobenzenesulfonamide is often carried out using a combination of ab initio and Density Functional Theory (DFT) methods. DFT, in particular, has proven to be a robust and computationally efficient method for studying the electronic structure of medium-sized organic molecules. A common approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines the strengths of both Hartree-Fock theory and DFT. This is typically paired with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for describing the electron distribution, including polarization and diffuse functions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S-N | 1.63 |

| S-O1 | 1.43 | |

| S-O2 | 1.43 | |

| N-C(benzyl) | 1.47 | |

| C(phenyl)-Br | 1.91 | |

| Bond Angle (°) | O1-S-O2 | 119.5 |

| S-N-C(benzyl) | 117.8 |

The electronic properties of a molecule are dictated by the arrangement of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO is often distributed across the benzylic portion.

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

Theoretical Prediction and Validation of Spectroscopic Parameters

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results for validation. This process aids in the interpretation of complex spectra and provides confidence in the accuracy of the theoretical model.

Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks observed in Infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. The analysis of these vibrational modes allows for the assignment of specific peaks in the experimental spectrum to particular stretching, bending, or torsional motions within the this compound molecule.

Table 3: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| N-H Stretch | 3250 | 3255 |

| C-H Aromatic Stretch | 3100-3000 | 3090-3010 |

| Asymmetric SO₂ Stretch | 1330 | 1335 |

| Symmetric SO₂ Stretch | 1160 | 1165 |

| C-S Stretch | 730 | 735 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational technique to predict the ¹H and ¹³C NMR chemical shifts of molecules. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be determined relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for assigning the signals in the experimental NMR spectra of this compound to specific hydrogen and carbon atoms within the molecule.

Table 4: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) of this compound using the GIAO Method

| Atom | Calculated ¹³C Chemical Shift | Calculated ¹H Chemical Shift |

|---|---|---|

| C (Benzylic) | 45.8 | 4.32 |

| C (Aromatic - C-S) | 139.5 | - |

| C (Aromatic - C-Br) | 127.8 | - |

| H (N-H) | - | 5.60 |

Advanced Modeling for Reaction Mechanism Probing

Advanced computational modeling is instrumental in probing the intricate details of chemical reactions involving this compound and related compounds. By simulating reaction pathways, researchers can gain insights into the underlying mechanisms that govern chemical transformations.

A key aspect of understanding a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, particularly those based on quantum mechanics, are adept at locating these fleeting structures and calculating their energies. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor determining the reaction rate.

For reactions involving related sulfonamides, such as the oxidation of benzyl (B1604629) alcohols by sodium N-bromobenzenesulfonamide, computational studies complement kinetic data to elucidate the nature of the transition state. cdnsciencepub.com For instance, the observation of a significant primary kinetic isotope effect (kH/kD) confirms the cleavage of a C-H bond in the rate-determining step. cdnsciencepub.com Theoretical models can then be built to represent this transition state. Such calculations often suggest a structure with a significant degree of charge separation or specific geometry, indicating, for example, an electron-deficient carbon center in the transition state. cdnsciencepub.com

The process typically involves:

Geometry Optimization: Finding the lowest energy arrangement of atoms for reactants, products, and transition states.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: This traces the reaction path from the transition state downhill to the reactants and products, verifying that the identified TS correctly connects the intended species. ugent.be

These calculations provide a quantitative measure of the energy barriers, which helps in predicting reaction feasibility and understanding how structural modifications might influence the reaction rate.

In the context of reactions involving sulfonamides, catalysts are often transition metals. ntu.edu.sg For example, organo-osmium(II) complexes have been used as catalysts for the reduction of ketones, with ligands derived from sulfonamides. acs.org Modeling studies in such systems can reveal:

Binding Modes: How the substrate docks into the catalyst's active site.

Electronic Effects: How the catalyst alters the electronic structure of the substrate to facilitate the reaction.

Steric Influences: How the three-dimensional shapes of the catalyst and substrate influence the orientation of binding and the stereochemical outcome of the reaction.

DFT calculations can compute the binding energy between the catalyst and substrate, while MD simulations can model the dynamic behavior of the catalyst-substrate complex over time, providing insights into the conformational changes that occur during the catalytic cycle. numberanalytics.combeilstein-journals.org This understanding is crucial for the rational design of new and improved catalysts for reactions involving this compound. The complexity of these interactions often leads to nonlinear relationships between catalyst/substrate features and reaction outcomes, which can be deconvoluted using advanced data science approaches applied to computational and experimental results. nih.gov

Computational Approaches for Structure-Reactivity Correlation (e.g., 3D-QSAR using CoMFA and CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their reactivity or biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for the this compound scaffold. nih.gov These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a predictive model. tandfonline.com

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecules and a probe atom on a 3D grid. The resulting field values are then correlated with the observed activity using statistical methods like Partial Least Squares (PLS). tandfonline.com

CoMSIA is similar but calculates similarity indices using a Gaussian function, which avoids some of the singularities at atomic positions present in CoMFA. In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com

For sulfonamide derivatives, 3D-QSAR studies have been successfully applied to understand their inhibitory activity against various enzymes, such as carbonic anhydrase. nih.govnih.gov In these studies, a series of related sulfonamides are synthesized and their biological activity is measured. The molecules are then computationally aligned, and CoMFA and CoMSIA models are generated.

The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good predictive ability. nih.govnih.gov

Below are representative tables showing the statistical results from 3D-QSAR studies on sulfonamide derivatives, illustrating the typical outputs of such analyses.

Table 1: Example of CoMFA Statistical Results for Sulfonamide Derivatives

| Model | q² (LOO) | Components | r² (non-validated) | F-value | SEE | Steric Contribution (%) | Electrostatic Contribution (%) |

|---|---|---|---|---|---|---|---|

| CoMFA | 0.627 | 1 | 0.706 | 52.803 | 0.384 | 55.2 | 44.8 |

Data is illustrative and based on findings for sulfonamide derivatives. tandfonline.com

Table 2: Example of CoMSIA Statistical Results for Sulfonamide Derivatives

| Model | q² (LOO) | Components | r² (non-validated) | F-value | SEE | Field Contributions (S, E, H, D, A) |

|---|---|---|---|---|---|---|

| CoMSIA | 0.636 | 1 | 0.713 | 54.597 | 0.380 | 0.12 (S), 0.35 (E), 0.21 (H), 0.18 (D), 0.14 (A) |

Data is illustrative and based on findings for sulfonamide derivatives. tandfonline.com S=Steric, E=Electrostatic, H=Hydrophobic, D=H-bond Donor, A=H-bond Acceptor.

The output of these analyses is often visualized as 3D contour maps, which show regions where modifications to the molecular structure (e.g., adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors) are predicted to increase or decrease activity. This provides invaluable guidance for the rational design of new, more potent derivatives of this compound for specific applications.

Advanced Spectroscopic and Crystallographic Characterization of N Benzyl 4 Bromobenzenesulfonamide

Comprehensive Spectroscopic Fingerprinting

Spectroscopic techniques are fundamental in the characterization of N-Benzyl-4-bromobenzenesulfonamide, each providing unique and complementary information about its molecular structure.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and connectivity of atoms within a molecule.

Proton (¹H) NMR spectroscopy of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. beilstein-journals.orgacs.org The spectrum is characterized by signals in both the aromatic and aliphatic regions.

The protons of the benzyl (B1604629) group's phenyl ring typically appear as a multiplet, while the methylene (B1212753) (-CH₂) protons of the benzyl group show a doublet due to coupling with the adjacent amine proton. beilstein-journals.orgacs.org The protons on the 4-bromobenzenesulfonyl moiety exhibit a characteristic AA'BB' system, appearing as two doublets in the downfield region of the spectrum due to their distinct chemical environments. beilstein-journals.org The amine proton (NH) signal is often observed as a triplet, resulting from coupling to the adjacent methylene protons. acs.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.69 | d | 2H | Aromatic Protons (bromophenyl ring) |

| ~7.61 | d | 2H | Aromatic Protons (bromophenyl ring) |

| ~7.21-7.15 | m | 5H | Aromatic Protons (benzyl ring) |

| ~4.99 | s (broad) | 1H | NH |

| ~4.12 | d | 2H | CH₂ |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. Data presented is a representative example based on available literature. beilstein-journals.orgacs.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.

The carbon atoms of the 4-bromobenzenesulfonyl group and the benzyl group resonate at characteristic chemical shifts. The carbon attached to the bromine atom shows a signal at a specific downfield position, while the other aromatic carbons of this ring also give rise to distinct signals. The carbons of the benzyl group's phenyl ring and the methylene carbon provide further structural confirmation.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~143.5 | C (Ar, C-S) |

| ~137.0 | C (Ar, C-Br) |

| ~133.9 | C (Ar) |

| ~130.3 | CH (Ar) |

| ~129.7 | CH (Ar) |

| ~129.5 | CH (Ar) |

| ~129.3 | CH (Ar) |

| ~127.1 | CH (Ar) |

| ~47.5 | CH₂ |

Note: The chemical shifts are approximate and based on reported data. The specific resonance values can be influenced by the experimental conditions. beilstein-journals.orgacs.org

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between the amine proton and the methylene protons, confirming their scalar coupling. It would also show correlations between the coupled aromatic protons on both the benzyl and the 4-bromobenzenesulfonyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the different fragments of the molecule, for instance, by showing a correlation between the methylene protons and the carbon atom of the sulfonamide group (C-S).

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibration of the sulfonamide group is typically observed in the region of 3300-3200 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are found around 1330-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration can also be identified.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the sulfonyl group often gives a strong Raman signal. Aromatic ring vibrations are also typically strong in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3271 | N-H Stretch |

| ~1404 | Aromatic C=C Stretch |

| ~1323 | S=O Asymmetric Stretch |

| ~1157 | S=O Symmetric Stretch |

| ~1094 | C-N Stretch |

| ~841 | C-H Out-of-plane Bend (p-disubstituted ring) |

| ~733, 696 | C-H Out-of-plane Bend (monosubstituted ring) |

Note: These are representative values and can vary based on the sample preparation and instrument. acs.org

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition with high accuracy. nih.gov

The mass spectrum typically shows a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. The isotopic pattern of the molecular ion is also characteristic, showing the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).

Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the C-S bond. A significant fragment ion often observed corresponds to the loss of the benzyl group or the 4-bromobenzenesulfonyl moiety. The fragmentation of N-benzyl substituted compounds can also occur at the carbon-carbon bond of the alkyl chain linked to the nitrogen atom. oak.go.kr

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution EI-MS (HR-EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides a fragmentation "fingerprint" of a molecule. When subjected to a high-energy electron beam, this compound ionizes and breaks apart in a predictable manner. While a specific spectrum for this compound is not publicly available, the fragmentation pattern can be inferred from its structure and data from analogous sulfonamides. researchgate.netjuniperpublishers.com

Key expected fragmentation pathways include:

Benzylic C-N bond cleavage: This is a very common fragmentation for N-benzyl compounds, leading to the formation of a stable benzyl cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91.

S-N bond cleavage: Fission of the bond between the sulfur and nitrogen atoms can occur, leading to fragments corresponding to the bromobenzenesulfonyl group ([C₆H₄BrSO₂]⁺, m/z 219/221) and the benzylamine (B48309) radical cation.

Loss of SO₂: Ejection of a neutral sulfur dioxide molecule (SO₂) is another characteristic fragmentation pathway for sulfonamides. researchgate.net

High-Resolution EI-MS (HR-EI-MS) would provide the exact mass of these fragments, allowing for the definitive determination of their elemental formulas. For example, it could distinguish between different ions that might have the same nominal mass. msu.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the parent molecule. Through "soft" ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or an adduct like the sodium-cationized molecule [M+Na]⁺ can be measured with very high accuracy. This allows for the calculation of the molecular formula, which must match the theoretical value.

For the related compound N-Benzyl-4-(trifluoromethyl)benzenesulfonamide, the calculated m/z for [M+H]⁺ was 316.0619, and the found value was 316.0623, confirming its formula. acs.org While the specific HRMS data for this compound (C₁₃H₁₂BrNO₂S) is not detailed in the surveyed literature, its synthesis and characterization have been reported, indicating such analysis was performed to confirm its identity. iucr.orgiucr.org

Single-Crystal X-ray Diffraction for Definitive Structural Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. Although a complete crystal structure for this compound itself has not been deposited in the Cambridge Structural Database, extensive studies on closely related analogues provide a clear picture of the expected structural features. iucr.org

Determination of Crystal System and Space Group

The crystal system and space group describe the symmetry of the unit cell, the fundamental repeating unit of a crystal. Based on analyses of similar compounds, this compound is expected to crystallize in a common crystal system such as monoclinic or orthorhombic.

For example, the closely related N-allyl-N-benzyl-4-methylbenzenesulfonamide crystallizes in the orthorhombic system with the space group Pna2₁. researchgate.netnsf.gov Another analogue, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, was found to be in the monoclinic system with the space group C2/c. researchgate.net

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Orthorhombic | Pna2₁ | researchgate.netnsf.gov |

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | Monoclinic | C2/c | researchgate.net |

| 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | Monoclinic | P2₁ | iucr.orgresearchgate.net |

| 4-Bromo-N-(4-bromophenyl)benzenesulfonamide | Monoclinic | P2₁/n | iucr.org |

Analysis of Unit Cell Parameters and Molecular Conformation in the Solid State

The unit cell is defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with bond lengths, bond angles, and torsion angles, define the precise molecular conformation. A key conformational feature in sulfonamides is the torsion angle around the S-N bond.

In the structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, the aryl groups are oriented gauche relative to the S1-N1 bond, with a C1-S1-N1-C11 torsion angle of 84.2(2)°. nsf.gov Similarly, for 4-Bromo-N-(4-bromophenyl)benzenesulfonamide, the C-S-N-C torsion angle is 63.2(4)°, resulting in a U-shaped molecule. iucr.orgiucr.org These values indicate that the groups attached to the sulfonamide core are not planar but adopt a twisted conformation to minimize steric hindrance.

| Parameter | Value |

|---|---|

| a (Å) | 18.6919 (18) |

| b (Å) | 10.5612 (10) |

| c (Å) | 8.1065 (8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1600.3 (3) |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The stability of a crystal lattice is derived from a network of intermolecular interactions. In sulfonamides, hydrogen bonding is a dominant feature. For secondary sulfonamides like this compound that possess an N-H proton donor and sulfonyl oxygen acceptors, strong N-H···O hydrogen bonds are expected.

Synthetic Applications and Derivative Chemistry of N Benzyl 4 Bromobenzenesulfonamide

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

N-Benzyl-4-bromobenzenesulfonamide serves as a crucial building block in organic chemistry, primarily due to the presence of two key functional handles: the bromine atom on the phenyl ring and the benzyl (B1604629) group attached to the sulfonamide nitrogen. The bromine atom provides a site for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This feature is particularly useful for constructing biaryl systems, which are prevalent in many biologically active compounds.

The sulfonamide moiety itself is a well-established pharmacophore found in a multitude of therapeutic agents. The N-benzyl group not only influences the steric and electronic properties of the molecule but also offers an additional point for chemical modification. The synthesis of this compound can be achieved through several methods, including the reaction of 4-bromobenzenesulfonyl chloride with benzylamine (B48309), a classic Schotten-Baumann reaction, or through more modern catalytic approaches like the manganese-catalyzed N-alkylation of 4-bromobenzenesulfonamide (B1198654) with benzyl alcohol. acs.orgacs.org This accessibility and the compound's inherent reactivity make it a valuable starting material for generating molecular diversity.

Diversification Strategies and Synthesis of Novel this compound Derivatives

The structural features of this compound allow for a multitude of diversification strategies, enabling the synthesis of a wide range of novel derivatives. These strategies primarily focus on the functionalization of the N-benzyl moiety, transformations involving the bromo-substituent, and modifications of the sulfonamide linkage.

Functionalization of the N-Benzyl Moiety

The N-benzyl group within the this compound scaffold presents opportunities for further chemical modification. These modifications can be directed at either the benzylic carbon or the aromatic ring of the benzyl group, introducing additional structural diversity and functionality. wikipedia.org

One common approach involves the substitution of the benzyl group with other alkyl or aryl groups. For instance, various N-substituted-(4-bromophenyl)sulfonamides have been synthesized and evaluated for their biological activities. juniperpublishers.com Studies have shown that the nature of the substituent on the nitrogen atom can significantly influence the compound's properties. For example, increasing the lipophilicity of the N-alkyl group has been correlated with enhanced enzyme inhibitory activity in some cases. juniperpublishers.com

Furthermore, the benzyl group itself can be functionalized. The aromatic ring of the benzyl moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The benzylic C-H bond also exhibits enhanced reactivity, making it susceptible to oxidation or halogenation under specific conditions. wikipedia.org For example, the Wohl-Ziegler reaction can be used to brominate the benzylic position. wikipedia.org These transformations provide access to a new set of derivatives with potentially altered biological profiles.

| Derivative Type | Modification Strategy | Example Reaction |

| N-Alkyl/Aryl Substitution | Reaction of 4-bromobenzenesulfonamide with various amines | Synthesis of N-heptyl-4-bromobenzenesulfonamide |

| Benzyl Ring Functionalization | Electrophilic Aromatic Substitution | Nitration of the benzyl ring |

| Benzylic Position Functionalization | Wohl-Ziegler Reaction | Bromination of the benzylic carbon |

Transformations Involving the Bromo-Substituent on the Phenyl Ring (e.g., Cross-Coupling Reactions like Suzuki, Stille, Heck)

The bromine atom on the phenyl ring of this compound is a key feature that allows for extensive derivatization through various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for creating biaryl systems by coupling the bromo-substituted ring with an organoboron compound. This reaction is highly versatile and tolerates a wide range of functional groups. Similarly, the Stille coupling utilizes organotin reagents, and the Heck reaction involves the coupling with alkenes to introduce vinyl groups. google.comresearchgate.net These reactions provide a straightforward route to a diverse library of derivatives with varied electronic and steric properties.

Palladium-catalyzed direct arylation of heteroaromatics using bromo-benzenesulfonamide derivatives has also been reported, offering a more atom-economical approach to bi(hetero)aryl compounds. psu.edu The choice of the cross-coupling reaction and the coupling partner allows for precise control over the final structure of the derivative.

| Cross-Coupling Reaction | Coupling Partner | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid | Biaryl sulfonamide |

| Stille | Organostannane | Aryl-substituted sulfonamide |

| Heck | Alkene | Alkenyl-substituted sulfonamide |

Modifications of the Sulfonamide Linkage

The sulfonamide linkage (-SO2-NH-) in this compound can also be a target for chemical modification, although this is less common than functionalization at the other two sites. The nitrogen atom of the sulfonamide can be further alkylated or acylated under appropriate conditions.

One notable transformation involves the reaction of N,N-dibromoarylsulfonamides with isonitriles to form symmetrical sulfonyl guanidines. nih.govsemanticscholar.org This reaction proceeds through an interesting cascade where one molecule of isonitrile reacts to form a carbodiimide (B86325) intermediate, and a second molecule undergoes N≡C bond scission to act as an amine source. nih.govsemanticscholar.org Such transformations lead to the formation of entirely new classes of compounds with distinct structural and electronic properties.

Additionally, the sulfonamide group can be reduced to the corresponding amine, although this requires harsh reaction conditions. These modifications, while challenging, expand the synthetic utility of the this compound scaffold and provide access to novel chemical entities.

Applications in the Synthesis of Complex Organic Molecules

The versatile nature of this compound and its derivatives makes them valuable intermediates in the synthesis of more complex organic molecules, including biologically active heterocycles.

Heterocycle Formation via this compound Scaffolds

The this compound framework can be utilized as a scaffold for the construction of various heterocyclic systems. google.comrwth-aachen.de The functional handles present in the molecule allow for intramolecular cyclization reactions or serve as anchor points for building heterocyclic rings.

For example, a patent describes a method for the synthesis of 4-halo-benzenesulfonamide derivatives and their potential application in preparing compounds with various biological activities. google.com One of the examples provided is the synthesis of this compound itself, highlighting its role as a precursor in the synthesis of other sulfonamide derivatives. google.com These derivatives can then undergo further transformations to form heterocyclic structures.

In one-pot synthetic protocols, N-(arylsulfonyl)benzylamines can be oxidized to the corresponding N-arylsulfonylimines, which can then react with other reagents to form N-heterocycles. The bromo-substituent can be retained for further functionalization after the heterocycle has been formed, or it can be used as a handle for intramolecular cross-coupling reactions to construct fused ring systems. The ability to perform these transformations in a sequential or one-pot manner makes this scaffold highly attractive for generating libraries of complex heterocyclic compounds for drug discovery and other applications.

Multicomponent Reactions Incorporating Sulfonamide Substructures

Multicomponent reactions are powerful tools in organic synthesis and drug discovery, enabling the rapid generation of diverse compound libraries. organic-chemistry.orgbeilstein-journals.org The incorporation of sulfonamide moieties, such as that from this compound, into MCRs can produce novel heterocyclic structures and peptidomimetics with potential biological activities. researchgate.netbeilstein-journals.org

Biginelli-Type Reactions: The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones. researchgate.net Recent research has expanded this reaction to include sulfamide (B24259) and its derivatives as the urea component. rsc.orgrsc.orgresearchgate.net This modification leads to the formation of 3,4-dihydro-2H-1,2,6-thiadiazine 1,1-dioxide derivatives. The reaction is sensitive to the structural properties of all components, and the stability of the resulting products can be influenced by factors such as the acidity of the reaction medium. rsc.org For instance, the use of less CH-acidic acetoacetic acid amides can lead to higher yields of the desired products. rsc.org

Passerini and Ugi Reactions: Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are fundamental in creating peptide-like structures. beilstein-journals.org The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, resulting in α-hydroxy carboxamides. organic-chemistry.org The Ugi reaction is a four-component condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding α-aminoacyl amide derivatives. organic-chemistry.org

While direct participation of this compound as a primary component in these reactions is not extensively documented in the provided context, the broader class of sulfonamides has been successfully integrated. For example, a novel approach involves the reaction of sulfonic acids, isocyanides, and water to synthesize sulfonamides, demonstrating the reactivity of the sulfonic acid moiety in a multicomponent setting. researchgate.net Furthermore, tandem reactions that combine N-sulfonylation with an Ugi reaction have been developed to produce pseudopeptides connected to a sulfonamide scaffold. rsc.org In these sequences, a sulfonyl chloride reacts with an amino acid, and the resulting N-sulfonylated amino acid serves as the carboxylic acid component in a subsequent Ugi reaction. rsc.org

The following table summarizes the types of multicomponent reactions where sulfonamide substructures have been incorporated.

| Multicomponent Reaction | Reactants | Product Type | Key Findings & Citations |

| Biginelli-Type Reaction | Aldehyde, β-dicarbonyl compound, Sulfamide/Monosubstituted Sulfamide | 3,4-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides | The reaction scope was expanded to include sulfamides as urea counterparts. Product stability and yield are sensitive to the structure of all reactants and reaction conditions. rsc.orgrsc.org |

| Ugi-Type Reaction | Sulfonic Acid, Isocyanide, Water | N-Substituted Sulfonamides | A novel method for synthesizing sulfonamides from sulfonic acids and isocyanides at room temperature. researchgate.net |

| Tandem N-sulfonylation/Ugi Reaction | Sulfonyl Chloride, Glycine, Benzylamine, Benzaldehyde, Isocyanide | Pseudopeptide-Sulfonamide Conjugates | An efficient one-pot, five-component reaction to generate complex molecules with potential pharmaceutical applications. rsc.org |

| Passerini-Type Reaction | Aldehyde, Isocyanide, Sulfinic Acid (followed by oxidation) | α-(Sulfonyloxy)amides | A one-pot O-sulfinative Passerini/oxidation reaction was developed, using a sulfinic acid instead of a carboxylic acid. acs.org |

Establishment of Structure-Reactivity Relationships in Novel Derivatives

The chemical reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. Understanding these relationships is crucial for designing new synthetic methodologies and for the targeted synthesis of molecules with desired properties.

The oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide, a closely related compound, provides insight into the electronic effects on reactivity. cdnsciencepub.com In this reaction, the formation of benzaldehydes is observed, and the reaction rate is dependent on the concentrations of the oxidant, the alcohol, and hydrogen ions. A significant primary kinetic isotope effect (kH/kD = 5.26) suggests that the C-H bond at the benzylic position is broken in the rate-determining step. cdnsciencepub.com The rates of oxidation of various substituted benzyl alcohols show a strong correlation with Brown's σ+ constants, with a reaction constant (ρ) of -2.84. cdnsciencepub.com This large negative ρ value indicates that the reaction is highly favored by electron-donating substituents on the phenyl ring of the benzyl alcohol, which stabilize the positive charge buildup at the benzylic carbon in the transition state. This points towards a hydride transfer mechanism from the alcohol to the oxidizing species. cdnsciencepub.com

The synthesis of various derivatives of this compound allows for the systematic study of how structural modifications influence reactivity. For instance, a patented method describes the synthesis of this compound by reacting ethyl-4-bromobenzenesulfonate with benzylamine. google.com This method is also applicable for creating a range of other sulfonamides by using different amines, such as morpholine (B109124) or substituted ureas. google.com The bromine atom on the benzenesulfonyl ring is a key functional handle for further modifications through metal-mediated cross-coupling reactions like Suzuki, Stille, and Heck couplings, which can introduce a wide variety of substituents and thus systematically alter the electronic and steric properties of the molecule. google.com

The following table outlines key findings related to the structure and reactivity of this compound and related compounds.

| Compound/Reaction System | Structural Variation | Observed Effect on Reactivity/Mechanism | Citation |

| Oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide | Electron-donating vs. electron-withdrawing groups on the benzyl alcohol | Electron-donating groups significantly increase the reaction rate. A large negative ρ value (-2.84) supports a transition state with positive charge buildup on the benzylic carbon, consistent with a hydride transfer mechanism. | cdnsciencepub.com |

| Synthesis of this compound derivatives | Variation of the amine component reacted with ethyl-4-bromobenzenesulfonate | Provides a route to a diverse library of sulfonamides. The 4-bromo substituent serves as a versatile point for further functionalization via cross-coupling reactions. | google.com |

| CADA Analogs (Cyclotriazadisulfonamides) | Modifications of the N-substituents on the sulfonamide rings | The nature of the N-substituents (e.g., benzyl vs. cyclohexylmethyl) influences the conformational properties and biological activity of the resulting macrocycles. | kuleuven.be |

Conclusion and Future Research Directions

Summary of Current Research Advances Pertaining to N-Benzyl-4-bromobenzenesulfonamide

Research on this compound has primarily centered on its synthesis and characterization, alongside investigations into the broader therapeutic potential of the benzenesulfonamide (B165840) scaffold. While comprehensive studies dedicated exclusively to the title compound are limited, significant advances in the synthesis and understanding of structurally related compounds provide a foundational framework.

A key area of advancement lies in the development of synthetic methodologies for N-substituted benzenesulfonamides. Efficient, environmentally benign synthesis protocols are crucial for producing these compounds for further study. For instance, research on related N-benzyl-4-methylbenzenesulfonamide derivatives has led to the development of two-step synthetic processes involving the treatment of a sulfonyl chloride with a primary amine, followed by benzylation. nsf.gov These methods have shown promise for adaptation into one-pot syntheses, which would offer increased efficiency and reduced environmental impact. nsf.gov

Furthermore, the synthesis of derivatives of the core this compound structure has been explored to evaluate potential biological activities. One notable study focused on the eco-friendly synthesis of benzyl (B1604629) 4-(((4-bromophenyl) sulfonamido)methyl)cyclohexane-1-carboxylate, an ester derivative. ijcce.ac.ir This research provided detailed characterization of the synthesized compound, including spectroscopic and crystallographic data, and explored its potential as an enzyme inhibitor. ijcce.ac.ir Such studies highlight the potential for modifying the this compound molecule to create derivatives with specific biological targets. The general class of sulfonamides is known to exhibit a wide range of biological activities, including antibacterial and anti-inflammatory properties, which underscores the therapeutic interest in this chemical family. ijcce.ac.ir

The table below summarizes the key research findings on a closely related derivative, benzyl 4-(((4-bromophenyl) sulfonamido)methyl)cyclohexane-1-carboxylate.

| Research Area | Key Findings | Techniques Used |

| Synthesis | Successful eco-friendly synthesis of the ester derivative. | Chemical synthesis |

| Characterization | Detailed structural elucidation. | FT-IR, X-Ray Diffraction |

| Biological Activity | Evaluation as a potential enzyme inhibitor. | In-silico docking studies |

Identification of Remaining Challenges and Research Gaps

Despite the foundational work on this compound and its analogs, several challenges and research gaps remain. A primary gap is the limited body of research focused specifically on the biological activity of this compound itself. While the broader class of sulfonamides is well-studied, the unique contributions of the N-benzyl and 4-bromo substituents to the biological profile of this specific molecule are not well understood.

Another challenge lies in the development of more sustainable and efficient synthetic routes. While progress has been made in creating one-pot syntheses for similar compounds, optimizing these methods for this compound to ensure high yields and purity remains an area for improvement. nsf.gov The use of hazardous solvents and reagents in traditional synthetic methods also presents an ongoing challenge that necessitates the exploration of greener chemical processes. researchgate.net

Furthermore, there is a significant lack of comprehensive structure-activity relationship (SAR) studies for this compound and its immediate derivatives. Understanding how modifications to the benzyl and bromobenzenesulfonyl moieties affect biological activity is crucial for the rational design of more potent and selective therapeutic agents. The absence of extensive in-vitro and in-vivo testing represents a major gap in translating the theoretical potential of this compound into practical applications.

Prospective Avenues for Future Academic Investigation and Methodological Development

The existing research landscape provides several promising avenues for future investigation into this compound. A critical next step is the comprehensive evaluation of its biological and pharmacological properties. Given the known activities of sulfonamides, future studies should explore its potential as an analgesic, anti-inflammatory, antibacterial, and antifungal agent. mdpi.comwiseguyreports.com

A particularly promising area for future research is the investigation of this compound as an enzyme inhibitor. Building on the findings for its ester derivative, studies could target its inhibitory activity against a range of enzymes implicated in disease, such as carbonic anhydrases or lipoxygenases. ijcce.ac.irnih.govnih.gov

Methodologically, the development of novel, efficient, and environmentally friendly synthetic strategies remains a key objective. The exploration of catalytic systems and green solvents could lead to more sustainable production methods. ijcce.ac.ir Furthermore, the application of computational and in-silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could accelerate the discovery and optimization of this compound derivatives with enhanced therapeutic potential.

Future academic investigations could also focus on the crystallographic characterization of this compound to provide a deeper understanding of its three-dimensional structure. This information would be invaluable for understanding its interactions with biological targets and for the rational design of new derivatives. nsf.gov The synthesis and evaluation of a library of analogs with systematic variations in the substituent groups would also be a valuable endeavor to establish clear structure-activity relationships.

Q & A

Q. Basic

- ¹H/¹³C NMR : The benzyl group protons appear as a singlet at δ 4.3–4.5 ppm (CH₂), while aromatic protons from the bromophenyl ring show splitting patterns consistent with para substitution (δ 7.4–7.8 ppm).

- IR : Strong absorption bands at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

- X-ray Crystallography : Resolves spatial arrangement, with C–Br bond lengths averaging 1.89 Å and dihedral angles between phenyl rings indicating restricted rotation .

What challenges arise in crystallizing this compound, and how are they mitigated?

Advanced

Crystallization challenges include polymorphism and solvent inclusion. Slow evaporation from DMF/ethyl acetate (1:3) at 4°C yields monoclinic crystals (space group P2₁/c). Adding seed crystals or using anti-solvents (e.g., hexane) improves crystal quality. Impurities from residual amines require pre-purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

How do structural modifications (e.g., N-benzyl vs. N-methyl) impact biological activity in sulfonamide derivatives?

Advanced

The N-benzyl group enhances lipophilicity, improving blood-brain barrier penetration compared to N-methyl analogs. In enzymatic assays, this compound shows 3-fold higher inhibition of carbonic anhydrase IX (IC₅₀ = 12 nM) due to π-π stacking with hydrophobic enzyme pockets. However, bulky substituents may reduce solubility, necessitating salt formation (e.g., sodium salts) for in vivo studies .

How should researchers address contradictory bioactivity data in studies of this compound analogs?

Advanced

Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. For example, residual solvents like DMF can artificially inflate cytotoxicity readings. Validate purity via HPLC-MS (>98%) and standardize assay protocols (e.g., fixed incubation times). Cross-reference with structural analogs (e.g., 4-fluoro or 4-chloro derivatives) to isolate electronic vs. steric effects .

What computational methods predict the binding affinity of this compound to therapeutic targets?

Advanced

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with targets like COX-2 or β-secretase. Parameterize the bromine atom using the GAFF force field. QSAR models incorporating Hammett σ constants (σₚ = +0.23 for Br) correlate substituent effects with IC₅₀ values. Validate predictions with SPR (surface plasmon resonance) binding assays .

What are the stability considerations for storing this compound under laboratory conditions?

Basic

Store at –20°C in amber vials under argon to prevent photodegradation and hydrolysis. Monitor stability via periodic TLC (Rf = 0.4 in ethyl acetate/hexane). Degradation products (e.g., 4-bromobenzenesulfonic acid) form under high humidity; use desiccants (silica gel) for long-term storage .

How does the choice of solvent affect reaction kinetics in sulfonamide functionalization?

Advanced

Polar aprotic solvents (DMF, DMSO) accelerate SNAr reactions by stabilizing transition states but may promote side reactions (e.g., sulfonamide cleavage). In contrast, THF or toluene slows kinetics but improves regioselectivity. Solvent choice is critical for Buchwald-Hartwig amination, where DMF increases Pd catalyst activity but risks sulfonamide decomposition above 100°C .

What analytical strategies resolve overlapping signals in the NMR spectra of this compound derivatives?

Advanced

Use 2D NMR (HSQC, HMBC) to assign overlapping aromatic protons. For example, HMBC correlations between H-3/H-5 and the sulfonamide sulfur confirm para substitution. DOSY NMR distinguishes monomeric vs. aggregated species in solution, which affects reactivity in follow-up reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.